2-methyl-N-[6-(methylsulfanyl)pyridazin-3-yl]propanamide
Description
2-methyl-N-[6-(methylsulfanyl)pyridazin-3-yl]propanamide is a synthetic organic compound characterized by a pyridazine core substituted at the 6-position with a methylsulfanyl (SCH₃) group and at the 3-position with a 2-methylpropanamide moiety. The methylsulfanyl group contributes sulfur-based lipophilicity and may modulate metabolic stability, while the 2-methylpropanamide side chain introduces steric bulk and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-methyl-N-(6-methylsulfanylpyridazin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6(2)9(13)10-7-4-5-8(14-3)12-11-7/h4-6H,1-3H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDYGWJHHQAQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[6-(methylsulfanyl)pyridazin-3-yl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and methylthiol.
Nucleophilic Substitution: The 6-chloropyridazine undergoes nucleophilic substitution with methylthiol to introduce the methylsulfanyl group at the 6-position.
Amidation: The resulting intermediate is then subjected to amidation with 2-methylpropanoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[6-(methylsulfanyl)pyridazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbonyl group, forming corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
2-methyl-N-[6-(methylsulfanyl)pyridazin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[6-(methylsulfanyl)pyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.
Comparison with Similar Compounds
Structural and Functional Differences
- Core Heterocycle: Unlike fentanyl analogs (e.g., para-chloroisobutyryl fentanyl), which incorporate piperidine and arylpiperidine motifs for opioid receptor binding , the target compound employs a pyridazine ring.
- Substituent Complexity : The triazolopyridazine derivatives in (e.g., G395-1247) feature fused triazole-pyridazine systems and spirocyclic ethers, enhancing conformational rigidity and molecular weight (>450 g/mol) compared to the simpler pyridazine-propanamide scaffold (227.28 g/mol) .
- Sulfur-Containing Groups : Both the target compound and G395-1247 include methylsulfanyl substituents, which may improve membrane permeability. However, the target compound’s sulfur is directly attached to the pyridazine, whereas G395-1247 incorporates it in a phenylethyl side chain .
Physicochemical and Pharmacological Implications
- Molecular Weight and Solubility : The target compound’s lower molecular weight (227.28 g/mol) suggests higher solubility in polar solvents compared to bulkier analogs like G395-1247 (482.60 g/mol).
- Bioactivity Potential: Fentanyl analogs () exhibit high affinity for μ-opioid receptors due to their piperidine-aryl pharmacophore , whereas the pyridazine-propanamide structure lacks this motif, implying divergent biological targets.
- Synthetic Accessibility : The absence of complex spirocyclic or fused-ring systems (cf. ) renders the target compound more synthetically tractable for rapid derivatization .
Biological Activity
2-methyl-N-[6-(methylsulfanyl)pyridazin-3-yl]propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula and SMILES notation:
- Molecular Formula : C12H16N4OS
- SMILES : CC(C(=O)N)c1nn(c(c1)S(C)C)C
This structure features a pyridazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing cellular signaling pathways. For instance, it has been shown to interact with G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer drug.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
- Study 1 : A study investigated the cytotoxic effects of pyridazine derivatives on various cancer cell lines. Results showed that derivatives with similar structures exhibited IC50 values ranging from 10 to 30 µM against MCF7 and HCT116 cell lines .
- Study 2 : Another research focused on the anti-inflammatory potential of pyridazine compounds. It was found that certain derivatives significantly inhibited pro-inflammatory cytokine production in vitro, indicating their therapeutic potential in inflammatory conditions .
Data Table
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
